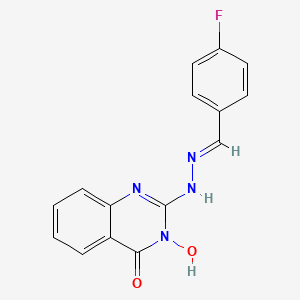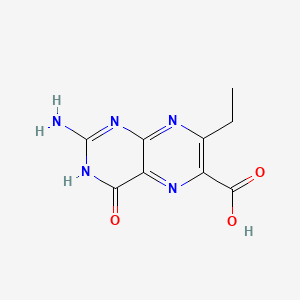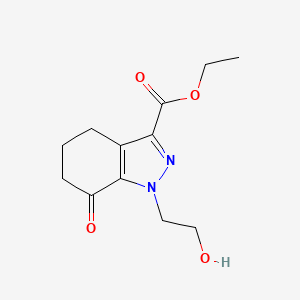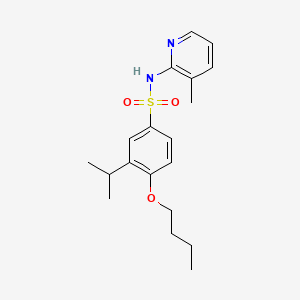
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is a chemical compound that belongs to the class of hydrazones It is derived from the reaction between 4-fluorobenzaldehyde and 3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used as a probe to study enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 4-fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
- 4-Fluorobenzaldehyde (3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone
Uniqueness
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is unique due to the presence of both the fluorobenzaldehyde and quinazolinyl hydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H11FN4O2 |
|---|---|
Peso molecular |
298.27 g/mol |
Nombre IUPAC |
2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-hydroxyquinazolin-4-one |
InChI |
InChI=1S/C15H11FN4O2/c16-11-7-5-10(6-8-11)9-17-19-15-18-13-4-2-1-3-12(13)14(21)20(15)22/h1-9,22H,(H,18,19)/b17-9+ |
Clave InChI |
ZBTMZWGLTKPXGP-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)F)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)NN=CC3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367576.png)


![2-chloro-N-methyl-N-phenyl-4-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B13367596.png)
![8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367612.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367629.png)

![2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B13367642.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13367643.png)
![Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13367656.png)

